7,8-Dihydro-7,8-dihydroxykynurenic acid

Description

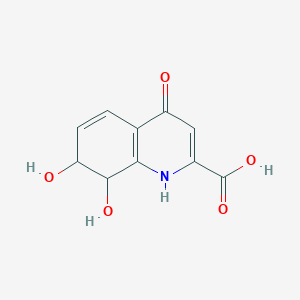

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

7,8-dihydroxy-4-oxo-7,8-dihydro-1H-quinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H9NO5/c12-6-2-1-4-7(13)3-5(10(15)16)11-8(4)9(6)14/h1-3,6,9,12,14H,(H,11,13)(H,15,16) |

InChI Key |

LLAWHKBFIBTIBH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(C1O)O)NC(=CC2=O)C(=O)O |

Canonical SMILES |

C1=CC2=C(C(C1O)O)NC(=CC2=O)C(=O)O |

Origin of Product |

United States |

Enzymatic Biosynthesis of 7,8 Dihydro 7,8 Dihydroxykynurenic Acid

Kynurenine (B1673888) 7,8-Hydroxylase (EC 1.14.99.2): Catalytic Mechanism and Substrate Specificity

The enzymatic synthesis of 7,8-Dihydro-7,8-dihydroxykynurenic acid is catalyzed by Kynurenine 7,8-Hydroxylase, an enzyme with the systematic name kynurenate,hydrogen-donor:oxygen oxidoreductase (hydroxylating). wikipedia.org Other commonly used names for this enzyme include kynurenic acid hydroxylase and kynurenate 7,8-hydroxylase. wikipedia.org

Conversion of Kynurenic Acid via Hydroxylation

The primary reaction catalyzed by Kynurenine 7,8-Hydroxylase is the hydroxylation of kynurenic acid. This process involves the addition of two hydroxyl groups to the kynurenic acid molecule, resulting in the formation of 7,8-dihydro-7,8-dihydroxykynurenate (B1232306). wikipedia.org This conversion is a critical juncture in the kynurenine pathway, a major route for tryptophan catabolism. wikipedia.org

Molecular Oxygen and Electron Acceptor Requirements in the Reaction

Kynurenate + AH2 (electron acceptor) + O2 ⇌ 7,8-dihydro-7,8-dihydroxykynurenate + A (reduced acceptor) wikipedia.org

While the requirement for an electron acceptor is established, the specific nature of the physiological electron donor (AH2) is not extensively detailed in the available literature.

Classification and Mechanistic Aspects as an Oxidoreductase

Kynurenine 7,8-Hydroxylase is classified under the EC number 1.14.99.2. wikipedia.org This classification places it in the family of oxidoreductases, specifically those that act on paired donors with the incorporation or reduction of molecular oxygen. wikipedia.org The enzyme utilizes one atom of oxygen from O2 to hydroxylate the substrate, while the other is reduced to water, a characteristic feature of monooxygenases.

Subcellular and Tissue Distribution of this compound Biosynthetic Enzymes

The enzymes of the kynurenine pathway are distributed across various tissues and subcellular compartments. The pathway is known to be active in the liver and brain. nih.gov For instance, kynurenine-3-monooxygenase, an enzyme that competes for the substrate kynurenine, is located on the outer mitochondrial membrane. nih.gov However, specific details regarding the precise subcellular and tissue distribution of Kynurenine 7,8-Hydroxylase are not extensively characterized in the available research. The distribution of kynurenic acid itself has been studied, with detectable levels found in the brain, heart, liver, and kidney, suggesting the potential presence of its metabolizing enzymes in these tissues. nih.gov

Metabolic Transformation and Subsequent Degradation Pathways of 7,8 Dihydro 7,8 Dihydroxykynurenic Acid

Kynurenate-7,8-dihydrodiol Dehydrogenase (EC 1.3.1.18): Further Oxidation Pathways

The initial step in the further oxidation of 7,8-Dihydro-7,8-dihydroxykynurenic acid is catalyzed by the enzyme Kynurenate-7,8-dihydrodiol dehydrogenase. This enzyme belongs to the family of oxidoreductases and is systematically named 7,8-dihydro-7,8-dihydroxykynurenate (B1232306):NAD+ oxidoreductase. wikipedia.org

Enzymatic Conversion to 7,8-Dihydroxykynurenic Acid

Kynurenate-7,8-dihydrodiol dehydrogenase facilitates the conversion of 7,8-dihydro-7,8-dihydroxykynurenate to 7,8-dihydroxykynurenate. wikipedia.org This reaction is a crucial dehydrogenation step that re-aromatizes the quinoline (B57606) nucleus, setting the stage for subsequent oxidative cleavage. The enzyme specifically acts on the CH-CH group of the donor molecule. wikipedia.org

Involvement of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+/NADH) Cofactors

The enzymatic activity of Kynurenate-7,8-dihydrodiol dehydrogenase is dependent on the presence of Nicotinamide Adenine Dinucleotide (NAD+) as an electron acceptor. wikipedia.org In the course of the reaction, NAD+ is reduced to NADH as it accepts a hydride ion from the substrate, 7,8-dihydro-7,8-dihydroxykynurenate. wikipedia.org The regeneration of NAD+ from NADH is essential for the continuous functioning of this metabolic pathway.

Biochemical Characterization and Reaction Kinetics

The biochemical properties of Kynurenate-7,8-dihydrodiol dehydrogenase have been a subject of study, particularly in microorganisms that utilize the kynurenine (B1673888) pathway for tryptophan metabolism. While specific kinetic parameters for this enzyme are not extensively documented in the provided search results, related dehydrogenases from bacteria offer insights into their general characteristics. For instance, an aromatic amine dehydrogenase from Alcaligenes xylosoxidans exhibits optimal activity at a pH of 8.0 and shows significant thermal stability, retaining full activity after 40 minutes at 70°C. nih.gov Another study on a D-2-hydroxyglutarate dehydrogenase from Pseudomonas aeruginosa reported a Michaelis constant (Km) of 60 µM for its substrate and a catalytic rate constant (kcat) of 11 s⁻¹ at pH 7.4 and 25°C. nih.gov

Table 1: Biochemical Properties of Related Dehydrogenases

| Enzyme | Organism | Optimal pH | Kinetic Parameters | Thermal Stability |

|---|---|---|---|---|

| Aromatic Amine Dehydrogenase | Alcaligenes xylosoxidans | 8.0 | Km (tyramine): 6.9 µM | Stable at 70°C for 40 min |

| D-2-hydroxyglutarate Dehydrogenase | Pseudomonas aeruginosa | 7.4 | Km: 60 µM, kcat: 11 s⁻¹ | Not specified |

Downstream Oxidative Cleavage and Aromatic Ring Fission Mechanisms

Following its formation, 7,8-dihydroxykynurenic acid undergoes oxidative cleavage of its aromatic ring, a critical step in its degradation. This reaction is catalyzed by 7,8-dihydroxykynurenate 8,8a-dioxygenase (EC 1.13.11.10). wikipedia.org This enzyme is an extradiol dioxygenase that utilizes molecular oxygen to break the bond between the C8 and C8a atoms of the substrate. wikipedia.org

The reaction catalyzed by this dioxygenase is: 7,8-dihydroxykynurenate + O₂ → 5-(3-carboxy-3-oxopropenyl)-4,6-dihydroxypyridine-2-carboxylate wikipedia.org

This ring-opening reaction transforms the bicyclic aromatic structure into a linear pyridine (B92270) derivative, which can then be further metabolized. The enzyme requires iron as a cofactor for its catalytic activity. wikipedia.org The mechanism involves the binding of the dihydroxylated substrate and molecular oxygen to the active site of the enzyme, followed by an electron transfer cascade that results in the cleavage of the aromatic ring.

Microbial Catabolism and Environmental Biodegradation Pathways

The degradation of kynurenic acid and its derivatives, including 7,8-dihydroxykynurenic acid, is a key metabolic process in various microorganisms, contributing to the recycling of tryptophan in the environment. nih.gov Bacteria from genera such as Pseudomonas and Alcaligenes are known to possess the enzymatic machinery to catabolize these compounds. nih.govnih.gov

In some Pseudomonas species, the degradation of quinoline derivatives, which are structurally related to kynurenic acid, proceeds through a meta-cleavage pathway following dihydroxylation. nih.gov For example, the degradation of 3-chloroquinoline-8-carboxylic acid by a Pseudomonas species involves the formation of a meta-cleavage product of 3-chloro-7,8-dihydroxyquinoline. nih.gov This suggests a similar mechanism may be involved in the breakdown of 7,8-dihydroxykynurenic acid. The resulting linear product can then be channeled into central metabolic pathways, such as the Krebs cycle, for complete mineralization. youtube.com

The genes encoding the enzymes of the kynurenine pathway are often found clustered in operons in bacteria, allowing for coordinated regulation of the entire degradation sequence. nih.gov The ability of these microorganisms to utilize kynurenic acid and its metabolites as a sole source of carbon and energy highlights their importance in the environmental biodegradation of these compounds. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Kynurenate-7,8-dihydrodiol dehydrogenase |

| 7,8-Dihydroxykynurenic acid |

| Nicotinamide Adenine Dinucleotide (NAD+/NADH) |

| 7,8-dihydroxykynurenate 8,8a-dioxygenase |

| 5-(3-carboxy-3-oxopropenyl)-4,6-dihydroxypyridine-2-carboxylate |

| Tryptophan |

| Aromatic amine dehydrogenase |

| Tyramine |

| D-2-hydroxyglutarate dehydrogenase |

| 3-chloroquinoline-8-carboxylic acid |

Biological Significance and Mechanistic Implications of 7,8 Dihydro 7,8 Dihydroxykynurenic Acid

Interplay with Kynurenic Acid Homeostasis and Metabolic Flux

The activity of kynurenic acid hydroxylase creates a metabolic flux, diverting KYNA away from its role as a receptor antagonist and towards further degradation. wikipedia.orghmdb.ca The balance of KYNA is crucial, as abnormal levels are implicated in the pathophysiology of several neurological disorders. nih.govnih.gov Therefore, the conversion to 7,8-dihydro-7,8-dihydroxykynurenic acid is a significant regulatory node in maintaining the delicate balance of neuroactive kynurenine (B1673888) pathway metabolites. nih.govyoutube.com The synthesis of KYNA itself is a complex process, catalyzed by kynurenine aminotransferases (KATs) from L-kynurenine. nih.govnih.gov

Role as an Intermediate in the Kynurenine Pathway and Downstream Metabolic Cascades

This compound serves as a transient intermediate in the kynurenine pathway, which is the primary route for tryptophan degradation in mammals. wikipedia.orgnih.gov This pathway accounts for approximately 95% of all tryptophan metabolism not used for protein synthesis. nih.govmdpi.com

The metabolic cascade involving this compound proceeds as follows:

Formation: Kynurenic acid is hydroxylated to form 7,8-dihydro-7,8-dihydroxykynurenate (B1232306) by kynurenine 7,8-hydroxylase. wikipedia.org

Dehydrogenation: Subsequently, the enzyme kynurenate-7,8-dihydrodiol dehydrogenase acts on 7,8-dihydro-7,8-dihydroxykynurenate. wikipedia-on-ipfs.org This enzyme, systematically named 7,8-dihydro-7,8-dihydroxykynurenate:NAD+ oxidoreductase, catalyzes the conversion of 7,8-dihydro-7,8-dihydroxykynurenate and NAD+ into 7,8-dihydroxykynurenate, NADH, and a proton (H+). wikipedia-on-ipfs.org

Ring Cleavage: The resulting 7,8-dihydroxykynurenate is then a substrate for 7,8-dihydroxykynurenate 8,8a-dioxygenase. wikipedia.org This enzyme incorporates oxygen to cleave the aromatic ring, producing 5-(3-carboxy-3-oxopropenyl)-4,6-dihydroxypyridine-2-carboxylate. wikipedia.org

This sequence illustrates the specific position of this compound as an intermediate that is part of a multi-step enzymatic process, leading to the progressive breakdown of the quinoline (B57606) ring structure of kynurenic acid. wikipedia.orgwikipedia-on-ipfs.orgwikipedia.org

Contribution to Overall Tryptophan Catabolism Dynamics

The metabolism of this compound is an integral part of the broader dynamics of tryptophan catabolism. wikipedia.orgwikipedia-on-ipfs.org The kynurenine pathway, where this compound is an intermediate, is a critical metabolic route that produces several bioactive molecules, including the neuroprotective kynurenic acid and the potentially neurotoxic quinolinic acid. youtube.comnih.gov

Potential Involvement in Cellular Redox Processes

The formation and degradation of this compound are intrinsically linked to cellular redox processes. The initial synthesis from kynurenic acid is an oxygen-dependent hydroxylation reaction catalyzed by an oxidoreductase. wikipedia.org This step involves the transfer of electrons, a fundamental aspect of redox chemistry. wikipedia.org

Furthermore, the subsequent conversion of 7,8-dihydro-7,8-dihydroxykynurenate is catalyzed by a dehydrogenase that utilizes NAD+ as a cofactor, producing NADH. wikipedia-on-ipfs.org The NAD+/NADH ratio is a critical indicator of the cell's redox state and plays a central role in cellular energy metabolism. The activity of kynurenate-7,8-dihydrodiol dehydrogenase, therefore, directly interfaces with the cellular pool of nicotinamide (B372718) adenine (B156593) dinucleotides. wikipedia-on-ipfs.org While metabolites of the kynurenine pathway are known to possess both pro-oxidant and antioxidant properties, the specific redox activities of this compound itself are not yet fully elucidated. nih.govnih.gov However, its position within a series of oxidation-reduction reactions firmly establishes its involvement in cellular redox biochemistry. wikipedia.orgwikipedia-on-ipfs.org

Analytical Methodologies for the Quantitative Assessment of 7,8 Dihydro 7,8 Dihydroxykynurenic Acid

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analyzing kynurenine (B1673888) pathway metabolites, providing the necessary separation for accurate quantification. Both high-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are pivotal in this field.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of 7,8-Dihydro-7,8-dihydroxykynurenic acid and its precursors. The initial enzymatic studies on kynurenic acid metabolism utilized paper chromatography to separate related compounds. In these early studies, the separation of kynurenic acid, 7,8-dihydroxykynurenic acid, and other metabolites was achieved using solvent systems such as n-butanol-acetic acid-water and isopropanol-ammonia-water.

Modern HPLC methods offer significantly improved resolution and sensitivity. For the analysis of kynurenine pathway metabolites, reversed-phase chromatography is commonly employed. A typical setup would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using UV absorbance, as the aromatic structure of these compounds provides a chromophore, or more commonly, with mass spectrometry for enhanced sensitivity and specificity.

Gas Chromatography (GC) Considerations for Derivatized Forms

Gas chromatography (GC) is a powerful analytical tool for volatile and thermally stable compounds. However, this compound, with its polar functional groups (carboxyl and hydroxyls), is non-volatile. Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable form suitable for GC analysis.

The most common derivatization technique for compounds containing hydroxyl and carboxyl groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte. The resulting TMS-derivatized this compound can then be separated on a non-polar or semi-polar capillary GC column and detected by a flame ionization detector (FID) or, more powerfully, a mass spectrometer.

Mass Spectrometry Approaches for Structure Elucidation and Quantification

Mass spectrometry (MS) has become an indispensable tool for the definitive identification and precise quantification of metabolites in complex mixtures. Its high sensitivity and specificity make it ideal for analyzing low-abundance compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantitative analysis of kynurenine pathway metabolites from biological matrices. This technique combines the superior separation capabilities of HPLC with the sensitive and selective detection of MS.

For the analysis of this compound, an LC-MS/MS method would typically operate in electrospray ionization (ESI) mode. Given the acidic nature of the carboxyl group and the phenolic hydroxyl groups, negative ion mode ESI may be advantageous. In a tandem MS experiment, the precursor ion corresponding to the deprotonated molecule [M-H]⁻ of this compound would be selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions would be monitored in the third quadrupole (Q3). This multiple reaction monitoring (MRM) approach provides excellent specificity and minimizes interferences from the sample matrix.

While specific MRM transitions for this compound are not widely published, they can be predicted based on its structure and fragmentation patterns of similar compounds. The development of a robust LC-MS/MS method would require the optimization of chromatographic conditions and mass spectrometric parameters using a purified standard of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Following derivatization, gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and electron ionization (EI) mass spectra that are highly reproducible and useful for structural confirmation. The EI mass spectrum of the TMS-derivatized this compound would exhibit a characteristic fragmentation pattern, including a molecular ion peak and fragment ions resulting from the loss of TMS groups and other structural components.

For quantitative analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few specific ions characteristic of the derivatized analyte. This enhances the sensitivity and selectivity of the measurement. The choice of ions to monitor would be based on the full-scan mass spectrum of the derivatized standard.

Considerations for Sample Preparation and Matrix Effects in Biological and Environmental Matrices

The accurate quantification of this compound in biological (e.g., plasma, urine, tissue homogenates) and environmental samples is often complicated by the presence of a complex matrix. These matrices can contain a vast number of other molecules that may interfere with the analysis, leading to ion suppression or enhancement in MS-based methods, a phenomenon known as the matrix effect.

Effective sample preparation is therefore critical to remove as many interfering substances as possible and to concentrate the analyte of interest. Common techniques for biological fluids include:

Protein Precipitation (PPT): This is a simple and widely used method to remove the bulk of proteins from plasma or serum samples. It is typically achieved by adding an organic solvent like acetonitrile or methanol.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. The choice of solvents is crucial for selectively extracting the analyte from the sample matrix.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. Different sorbent materials (e.g., C18 for reversed-phase, ion-exchange) can be used to selectively retain the analyte while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent.

To compensate for any loss of analyte during sample preparation and to correct for matrix effects, the use of a suitable internal standard is highly recommended. Ideally, a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) would be the internal standard of choice, as it behaves almost identically to the analyte during extraction, chromatography, and ionization, but is distinguishable by its mass in the mass spectrometer.

The following table summarizes the analytical techniques and key considerations for the quantitative assessment of this compound.

| Technique | Derivatization Required? | Detection Method | Key Considerations |

| HPLC | No | UV, Fluorescence, Mass Spectrometry | Column chemistry, mobile phase composition and pH are critical for good separation. |

| GC | Yes (e.g., Silylation) | Flame Ionization (FID), Mass Spectrometry | Choice of derivatization reagent and reaction conditions are crucial for complete reaction and stable derivatives. |

| LC-MS/MS | No | Mass Spectrometry (ESI) | Optimization of MRM transitions and mitigation of matrix effects are essential for accurate quantification. |

| GC-MS | Yes (e.g., Silylation) | Mass Spectrometry (EI) | Provides high-resolution separation and structural information from fragmentation patterns. |

Synthetic Approaches and Derivatization Strategies for Research Applications

Chemical Synthesis of 7,8-Dihydro-7,8-dihydroxykynurenic Acid and Related Analogs

The de novo chemical synthesis of this compound presents a significant challenge due to the molecule's multiple reactive functional groups, including a catechol moiety, a secondary amine, and a carboxylic acid within a heterocyclic scaffold. While specific literature detailing a complete synthetic route for this exact compound is scarce, plausible strategies can be devised based on the synthesis of related kynurenic acid analogs and other dihydroxy aromatic compounds.

A potential synthetic approach could commence from a suitably substituted benzene (B151609) derivative, such as a dimethoxy aniline (B41778) or a protected catechol, which would form the foundation of the quinoline (B57606) ring system. The synthesis of related kynurenic acid analogs often involves the construction of the quinoline core through well-established reactions like the Combes quinoline synthesis or the Gould-Jacobs reaction. tn-sanso.co.jp For instance, a protected 3,4-dihydroxyaniline could be reacted with a β-ketoester, followed by cyclization to form the quinolinone ring. Subsequent dihydroxylation of the aromatic ring, if not already present, could be achieved through various oxidation methods, although this would require careful control of regioselectivity.

An alternative strategy could involve the modification of a pre-existing quinoline or kynurenic acid scaffold. For example, the introduction of hydroxyl groups onto the aromatic ring of kynurenic acid can be accomplished, though often with difficulty and low yields. The subsequent reduction of the 7,8-double bond to yield the dihydro- derivative would then be necessary. A method for the reduction of a 7,14-dien-6-one in ecdysteroids to a 7,8α-dihydro-14α-deoxy derivative using Pd-C catalyzed hydrogenation has been reported, suggesting a similar approach might be feasible for the kynurenic acid system. ddtjournal.com

Enzymatic synthesis represents a highly specific and potentially more efficient alternative. The enzyme kynurenine (B1673888) 7,8-hydroxylase is known to catalyze the formation of 7,8-dihydroxykynurenate from kynurenate. ijern.com While this produces the oxidized form, subsequent stereospecific enzymatic reduction could potentially yield the desired this compound. Chemoenzymatic approaches, combining chemical synthesis of precursors with enzymatic transformations, offer a powerful strategy. For instance, a synthetic precursor could be designed to be a substrate for a specific hydroxylase or reductase enzyme. This approach has been successfully used in the synthesis of complex heterocycles like dihydrobenzoxazinones and dihydroquinoxalinones. nih.gov

The synthesis of analogs would follow similar principles, introducing variations in the starting materials to achieve different substitution patterns on the aromatic ring or modifications to the heterocyclic core. For example, using different substituted anilines in a Combes-type synthesis would lead to a variety of analogs with altered electronic and steric properties.

| Synthetic Strategy | Key Reactions | Potential Precursors | Considerations |

| De Novo Chemical Synthesis | Combes quinoline synthesis, Gould-Jacobs reaction, Aromatic hydroxylation, Catalytic hydrogenation | Protected 3,4-dihydroxyaniline, β-ketoesters | Regioselectivity of hydroxylation, protection/deprotection steps |

| Modification of Kynurenic Acid | Aromatic hydroxylation, Catalytic hydrogenation of the 7,8-double bond | Kynurenic acid | Harsh reaction conditions for hydroxylation, control of reduction |

| Enzymatic/Chemoenzymatic Synthesis | Enzymatic hydroxylation, Enzymatic reduction | Kynurenic acid, Synthetic precursors | Enzyme availability and specificity, optimization of reaction conditions |

Derivatization for Enhanced Analytical Sensitivity and Selectivity

The analysis of this compound in biological matrices is often challenging due to its low endogenous concentrations and its polar nature, which can lead to poor retention in reversed-phase liquid chromatography and inefficient ionization in mass spectrometry. Chemical derivatization is a powerful tool to overcome these limitations by modifying the analyte's chemical structure to improve its analytical properties.

For gas chromatography-mass spectrometry (GC-MS) analysis, the high polarity of the catechol and carboxylic acid groups necessitates derivatization to increase volatility. A common approach for compounds containing hydroxyl and amine groups, such as catechols, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) can be used to convert the hydroxyl and amine protons to trimethylsilyl (B98337) (TMS) ethers and amines, respectively. ijern.com For catecholamines, a two-step derivatization forming O-TMS, N-heptafluorobutylacyl (HFBA) derivatives has been shown to be effective, providing good sensitivity and chromatographic separation. researchgate.netkoreascience.kr This involves an initial silylation of the hydroxyl groups followed by acylation of the amine.

For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic retention. The carboxylic acid group can be targeted using reagents that introduce a readily ionizable moiety. For instance, derivatization with amines or hydrazides can improve signal in positive ion mode electrospray ionization (ESI). nih.gov The catechol hydroxyl groups can also be targeted. Reagents like dansyl chloride, which introduces a fluorescent and easily ionizable dimethylamino group, are commonly used for phenols and can be applied here. ddtjournal.com Another strategy involves the use of reagents that react with the vicinal diol of the catechol group.

| Analytical Technique | Derivatization Strategy | Target Functional Group(s) | Common Reagents | Benefits |

| GC-MS | Silylation | Hydroxyl, Carboxylic Acid, Amine | BSTFA, TMCS, MSTFA | Increased volatility, thermal stability. |

| GC-MS | Acylation/Silylation | Amine, Hydroxyl | MBHFBA, MSTFA | Selective derivatization, improved sensitivity. researchgate.netkoreascience.kr |

| LC-MS | Alkylation/Esterification | Carboxylic Acid | Alkyl halides, Diazomethane | Improved retention, potential for enhanced ionization. |

| LC-MS | Amidation | Carboxylic Acid | Amines (e.g., p-toluidine), EDC/NHS chemistry | Enhanced positive mode ESI response. nih.gov |

| LC-MS | Dansylation | Phenolic Hydroxyls | Dansyl chloride | Fluorescence detection, improved ionization. ddtjournal.com |

Preparation of Isotopically Labeled Compounds for Metabolic Tracing Studies

Isotopically labeled analogs of this compound are indispensable tools for metabolic tracing studies, allowing for the unambiguous tracking of its metabolic fate and the accurate quantification of its endogenous levels by isotope dilution mass spectrometry. The synthesis of such labeled compounds can be achieved through both chemical and biosynthetic methods.

Chemical synthesis of deuterated aromatic compounds can be accomplished through hydrogen-deuterium (H-D) exchange reactions. tn-sanso.co.jp This typically involves treating the unlabeled compound with a deuterium (B1214612) source, such as heavy water (D₂O), under acidic or basic conditions, or with a metal catalyst. google.comtandfonline.com For introducing deuterium into specific positions, a multi-step synthesis starting from a deuterated precursor would be necessary. For example, a deuterated aniline could be used as a starting material in a quinoline synthesis.

The introduction of stable isotopes such as ¹³C and ¹⁵N generally requires a full synthetic route using labeled starting materials. For instance, the synthesis of ¹³C- and ¹⁵N-labeled L-tryptophan, a precursor in the kynurenine pathway, is commercially available and can be used in biosynthetic approaches. isotope.comsigmaaldrich.com A biosynthetic cascade using enzymes like L-threonine aldolase (B8822740) and tryptophan synthase has been reported for the synthesis of tryptophan isotopologs from labeled indole, glycine, and formaldehyde. rsc.org

A chemoenzymatic approach could also be employed, where a chemically synthesized, isotopically labeled precursor is converted to the final product by one or more enzymatic steps. This combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. For example, isotopically labeled kynurenic acid could be synthesized and then enzymatically converted to labeled this compound. Methods for the simultaneous detection of unlabeled and ¹⁵N₂-labeled L-tryptophan and its metabolites, including L-kynurenine, by GC/MS have been developed, highlighting the utility of stable isotopes in studying the kynurenine pathway. nih.gov

| Isotope | Labeling Strategy | Methodology | Example Precursors/Reagents |

| Deuterium (²H) | H-D Exchange | Acid or base-catalyzed exchange with a deuterium source. google.com | D₂O, D₂SO₄, Deuterated solvents. |

| Deuterium (²H) | De Novo Synthesis | Synthesis from deuterated starting materials. | Deuterated aniline, deuterated benzaldehyde. |

| Carbon-13 (¹³C) | De Novo Synthesis | Synthesis from ¹³C-labeled precursors. | ¹³C-labeled aniline, ¹³C-labeled acetic acid derivatives. |

| Nitrogen-15 (¹⁵N) | De Novo Synthesis | Synthesis from ¹⁵N-labeled precursors. | ¹⁵N-labeled aniline. |

| ¹³C and ¹⁵N | Biosynthesis | Use of labeled precursors in enzymatic or whole-cell systems. | ¹³C, ¹⁵N-L-tryptophan, ¹³C-glucose, ¹⁵NH₄Cl. isotope.comrsc.org |

Future Research Directions and Unexplored Aspects of 7,8 Dihydro 7,8 Dihydroxykynurenic Acid

Elucidation of Novel Enzymatic Pathways and Uncharacterized Metabolites

The known metabolic route to 7,8-Dihydro-7,8-dihydroxykynurenic acid involves the enzymatic conversion of kynurenic acid. This conversion is catalyzed by kynurenate 7,8-hydroxylase (EC 1.14.99.2). handwiki.org The resulting 7,8-dihydro-7,8-dihydroxykynurenate (B1232306) is then a substrate for kynurenate-7,8-dihydrodiol dehydrogenase (EC 1.3.1.18), which oxidizes it to form 7,8-dihydroxykynurenate. wikipedia-on-ipfs.org Subsequently, 7,8-dihydroxykynurenate is acted upon by 7,8-dihydroxykynurenate 8,8a-dioxygenase (EC 1.13.11.10). wikipedia.org

However, the full extent of the enzymatic network surrounding this metabolite is likely more complex. Future research should focus on:

Identifying Isozymes and Alternative Pathways: Investigating whether alternative enzymes or pathways can produce or degrade this compound, particularly under different physiological or pathological conditions. The study of flavin-dependent monooxygenases (FMOs) in other biological systems, for instance, reveals diverse capabilities for hydroxylation that could be relevant. nih.govnih.gov

Discovering Uncharacterized Downstream Metabolites: The fate of this compound and its subsequent product, 7,8-dihydroxykynurenate, may not be limited to the known linear pathway. Metabolomic studies could uncover previously uncharacterized downstream products with unique biological activities.

Investigating Substrate Channeling: A compelling area for future study is the potential formation of transient enzyme complexes, or "metabolons," involving the enzymes that process kynurenic acid. Such complexes could channel unstable intermediates directly from one active site to the next, a mechanism proposed for other parts of the kynurenine (B1673888) pathway to regulate metabolic flux and prevent the diffusion of reactive molecules. mdpi.comresearchgate.net Research is needed to determine if the enzymes acting on kynurenic acid and its dihydroxy derivatives form such complexes.

Investigation of Post-Translational Modifications Affecting Related Enzyme Activity

Post-translational modifications (PTMs) are crucial for regulating protein function, and the enzymes of the kynurenine pathway are no exception. wikipedia.orgthermofisher.com While the transcriptional regulation of initial pathway enzymes like indoleamine 2,3-dioxygenase (IDO) by inflammatory signals such as interferon-gamma is well-documented, the role of PTMs in modulating the specific enzymes that metabolize kynurenic acid is a significant knowledge gap. nih.gov

Future research should prioritize:

Mapping PTMs on Key Enzymes: Systematic identification of PTMs—such as phosphorylation, glycosylation, acetylation, and ubiquitination—on kynurenate 7,8-hydroxylase and kynurenate-7,8-dihydrodiol dehydrogenase. abcam.com

Functional Analysis of PTMs: Determining how specific PTMs affect the catalytic activity, stability, localization, and protein-protein interactions of these enzymes. For example, phosphorylation is a common molecular switch that can rapidly alter enzyme kinetics. abcam.com

Linking PTMs to Physiological States: Investigating how the PTM status of these enzymes changes in response to cellular stress, inflammation, or in disease states. Oxidative modification of tryptophan residues to form kynurenine has been identified as a PTM in aging lens proteins, suggesting that similar oxidative modifications could impact pathway enzymes themselves under conditions of high oxidative stress. nih.govnih.gov

Advanced Mechanistic Studies of its Role in Specific Biological Systems

The broader kynurenine pathway is deeply implicated in neurological and inflammatory diseases. mdpi.comresearchgate.netmdpi.com Metabolites like kynurenic acid are known neuroprotectants, while quinolinic acid is a neurotoxin. frontiersin.orgnih.gov The biological role of this compound itself remains almost entirely unexplored, representing a critical frontier in kynurenine research.

Key areas for future mechanistic studies include:

Neuroactivity and Neuroprotection: Given its proximity to kynurenic acid, a primary research goal is to determine if this compound has neuroactive properties. Studies should assess its ability to interact with neurotransmitter receptors, particularly glutamate (B1630785) receptors, and its potential to protect neurons from excitotoxicity or oxidative stress-induced cell death. ucl.ac.uk

Immunomodulatory Functions: The kynurenine pathway is a key regulator of immunity. nih.gov It is crucial to investigate whether this compound influences immune cell function, such as T-cell proliferation or cytokine production, which could have implications for autoimmune diseases and cancer.

Role in Oxidative Stress: The "7,8-dihydroxy" structure is a feature found in other molecules with potent antioxidant properties, such as 7,8-dihydroxyflavone. nih.govresearchgate.net Advanced studies are needed to determine if this compound can act as a radical scavenger or induce endogenous antioxidant responses, for example, by activating the Nrf2 pathway. nih.gov

Development of High-Throughput Analytical Tools for Comprehensive Profiling

A significant barrier to understanding the role of this compound is the lack of targeted, high-throughput analytical methods for its quantification in biological samples. While methods for other kynurenine pathway metabolites are well-established, specific and sensitive assays for this dihydroxy derivative are needed. nih.govnih.gov

Future development should focus on:

LC-MS/MS Method Development: Creating robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These techniques offer high sensitivity and specificity, allowing for the precise quantification of low-abundance metabolites in complex matrices like plasma, cerebrospinal fluid, and tissue homogenates. nih.gov A key challenge will be synthesizing a stable isotope-labeled internal standard for accurate quantification.

Multiplexed Panels: Integrating the analysis of this compound into existing high-throughput metabolomics panels that measure other kynurenines. nih.gov This would enable researchers to study the dynamic relationships between this metabolite and the rest of the pathway in large clinical cohorts.

Clinical and Preclinical Application: Using these newly developed tools to profile levels of this compound in various disease models and human patient samples. This will be the first step in identifying potential correlations between its concentration and disease states, which could establish it as a novel biomarker. nih.gov

Table of Analytical Methodologies for Kynurenine Pathway Analysis

Click to view table

| Technique | Description | Advantages | Detectable Analytes | Reference |

|---|---|---|---|---|

| UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. | High throughput (~100 samples/day), enhanced separation, high sensitivity and specificity, allows for multiplexing. | Tryptophan, Kynurenine, Kynurenic Acid, 3-Hydroxykynurenine, Anthranilic Acid, Quinolinic Acid, and others. | nih.govyoutube.com |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. | Very sensitive and specific, allows for multiplex analysis in various sample types. | Tryptophan, Kynurenic Acid, Kynurenine, 3-Hydroxyanthranilic Acid, 3-Hydroxykynurenine. | nih.gov |

| Targeted Metabolomics Kits | Commercially available kits (e.g., AbsoluteIDQ® p180) for broad, quantitative metabolic profiling. | Standardized, quantitative, covers a wide range of metabolites including kynurenines. | Tryptophan, Kynurenine, Serotonin. | researchgate.net |

| HPLC with Fluorescence Detection | High-Performance Liquid Chromatography with a fluorescence detector. | Good sensitivity for naturally fluorescent compounds. | Tryptophan, Kynurenic Acid. | nih.gov |

| HPLC with Electrochemical Detection | High-Performance Liquid Chromatography with an electrochemical detector. | High sensitivity. | Tryptophan, Kynurenine, 3-Hydroxyanthranilic Acid, 3-Hydroxykynurenine, Xanthurenic Acid. | nih.gov |

Table of Compounds

Click to view table

| Compound Name | Abbreviation |

|---|---|

| 2-amino-3-carboxymuconate semialdehyde | ACMS |

| 3-hydroxyanthranilic acid | 3-HAA |

| 3-hydroxykynurenine | 3-HK |

| 5-hydroxytryptamine | 5-HT |

| This compound | |

| 7,8-dihydroxyflavone | 7,8-DHF |

| 7,8-dihydroxykynurenate | |

| Anthranilic acid | AA |

| Indoleamine 2,3-dioxygenase | IDO |

| Interferon-gamma | IFN-γ |

| Kynurenate-7,8-dihydrodiol dehydrogenase | |

| Kynurenate 7,8-hydroxylase | |

| Kynurenic acid | KYNA |

| Kynurenine | KYN |

| Kynurenine aminotransferase | KAT |

| Kynurenine 3-monooxygenase | KMO |

| N'-formylkynurenine | NFK |

| Picolinic acid | PA |

| Quinolinic acid | QA |

| Tryptophan | Trp |

| Tryptophan 2,3-dioxygenase | TDO |

| Xanthurenic acid | XA |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.